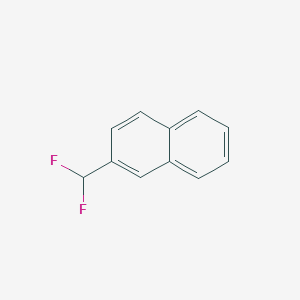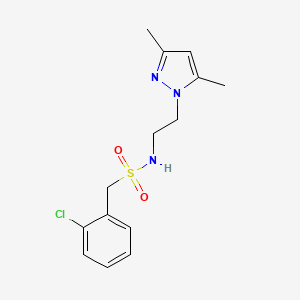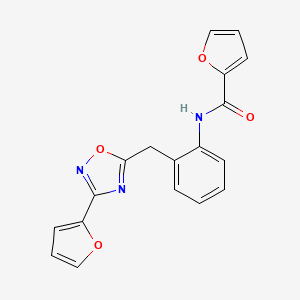![molecular formula C19H18BrN3O5S B2912466 2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate CAS No. 942032-66-8](/img/structure/B2912466.png)
2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a bromophenyl group, an amino group, an oxoethyl group, a benzo[e][1,2,4]thiadiazin-3-yl group, and a butanoate group. These groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitutions, reductions, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The presence of the bromine atom could make the compound relatively heavy and polar .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction. The amino group could react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom and the polar functional groups suggest that the compound could have a relatively high boiling point and be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a promising candidate for drug discovery. Researchers are investigating its potential as an antileishmanial agent, which could help combat leishmaniasis—a neglected tropical disease affecting millions worldwide . Additionally, its antimalarial activity has been evaluated, showing promising results against Plasmodium berghei . Further studies are needed to optimize its pharmacokinetics and safety profile.
Anticancer Properties
Thiazole derivatives, including compounds related to our target, have demonstrated anticancer activity. While specific data on this compound are scarce, related 4-(4-bromophenyl)-thiazol-2-amine derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . Investigating its potential as an anticancer agent warrants further exploration.
Anti-Inflammatory and Analgesic Effects
Certain indole derivatives, structurally similar to our compound, exhibit anti-inflammatory and analgesic properties . Although direct evidence for our compound is lacking, exploring its effects on inflammation and pain pathways could be valuable.
Neurotoxicity Assessment
A newly synthesized pyrazoline derivative, closely related to our compound, was studied for neurotoxic potential. Behavioral parameters, acetylcholinesterase (AChE) activity, and malondialdehyde (MDA) levels were assessed in alevins . Investigating our compound’s impact on neurotoxicity could provide insights into its safety profile.
Boron-Based Materials
Boronic acids and their esters, including pinacol boronic esters, are essential building blocks in organic synthesis . While our compound’s boronic ester functionality differs slightly, understanding its reactivity and stability in water could contribute to boron-based material design.
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict how our compound interacts with biological targets. For instance, studying its binding to Lm-PTR1 (a potential target in Leishmania) could shed light on its mechanism of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O5S/c20-13-8-10-14(11-9-13)21-18(24)12-28-19(25)7-3-6-17-22-15-4-1-2-5-16(15)29(26,27)23-17/h1-2,4-5,8-11H,3,6-7,12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWXGARVKWSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)OCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)

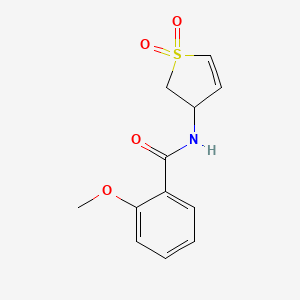

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2912389.png)

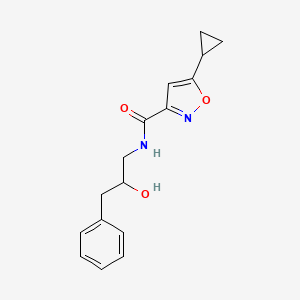

![(1S,2R,4R,6S)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2912395.png)
methanone](/img/structure/B2912398.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2912399.png)
